cis-4-Hydroxy-1-methyl-D-proline is a proline derivative with potential pharmacological relevance. It is a structural analog of the amino acid proline, modified at the 4th carbon with a hydroxyl group in the cis configuration relative to the carboxyl group and at the nitrogen with a methyl group. This compound has been investigated for its ability to inhibit collagen synthesis and as a potential therapeutic agent for fibrosis and tumor growth. []
D-Proline, 4-hydroxy-1-methyl-, cis- is a derivative of proline, an amino acid integral to protein synthesis. This compound is characterized by a hydroxyl group at the fourth position and a methyl group at the first position, arranged in a cis configuration. It is a stereoisomer of hydroxyproline, which is significant in collagen and other structural proteins. The compound has the chemical formula and is identified by the CAS number 63269-53-4 .
D-Proline, 4-hydroxy-1-methyl-, cis- can be sourced through both natural and synthetic routes. It is classified as an amino acid derivative, specifically categorized under hydroxyproline analogs. Its structural characteristics allow it to participate in various biochemical processes, making it relevant in both biological and industrial applications .
The synthesis of D-Proline, 4-hydroxy-1-methyl-, cis- can be achieved through several methods:
The molecular structure of D-Proline, 4-hydroxy-1-methyl-, cis- features a pyrrolidine ring with specific substituents:
The compound's three-dimensional conformation plays a critical role in its biological activity and interaction with enzymes .
D-Proline, 4-hydroxy-1-methyl-, cis- participates in various chemical reactions:
These reactions are essential for modifying the compound for various applications in pharmaceuticals and agrochemicals.
The primary target of D-Proline, 4-hydroxy-1-methyl-, cis- is D-alanine dehydrogenase. The interaction with this enzyme affects its specificity and kinetics, potentially disrupting D-alanine metabolism. The compound is soluble in water, which influences its pharmacokinetics and bioavailability.
Cis-4-Hydroxy-D-proline is involved in metabolic pathways related to D-alanine, impacting cellular metabolism and signaling pathways. Its action may vary depending on environmental factors such as pH, which can affect solubility and stability.
D-Proline, 4-hydroxy-1-methyl-, cis- exhibits several notable physical properties:
The chemical properties include:
D-Proline, 4-hydroxy-1-methyl-, cis- has several scientific uses:
The asymmetric synthesis of cis-configured (4R)-1-methyl-4-hydroxy-D-proline represents a significant challenge in stereochemical control, requiring precise manipulation of chiral centers. A validated approach commences with commercially available (cis)-4-hydroxy-L-proline as the chiral precursor. The synthetic pathway involves sequential stereoselective transformations to invert the C4 configuration while preserving the D-proline stereochemistry [2]. Key steps include:
Table 1: Key Optimization Parameters for Stereoselective Synthesis
Synthetic Step | Reagents/Conditions | Diastereoselectivity (dr) | Critical Factor |
---|---|---|---|
Wittig Olefination | PrPPh₃Br, NaH, DMSO, 60°C | Not reported | Solvent (DMSO essential) |
Alkene Hydrogenation | 10% Pd/C, H₂ (1 atm), RT | >95:5 | Facial selectivity by steric control |
N-Methylation | Formalin, Pd/C, H₂ (1 atm) | Single isomer | Reductive amination conditions |
The crystal lattice of the hydrochloride salt reveals stabilizing ionic interactions: short hydrogen bonds (NH⁺···Cl⁻ = 3.069 Å; OH···Cl⁻ = 2.957 Å) form head-to-tail chains along the c-axis. The hydrophobic propyl chains occupy interlayer spaces, facilitating crystallization and purification [2]. This synthesis achieves the target compound in 7 linear steps with an overall yield of ~35% from 4-hydroxy-L-proline, establishing a robust route to gram-scale quantities of enantiopure material.
Enantiomeric purity of cis-4-hydroxy-1-methyl-D-proline derivatives is essential for biological evaluation and requires sophisticated chiral separation methodologies. While proline derivatives resist conventional resolution due to their secondary amine character and conformational flexibility, advanced techniques provide solutions:
Trapped Ion Mobility Spectrometry-Mass Spectrometry (TIMS-MS): For underivatized compounds, diastereomeric complexation with chiral selectors enhances mobility differences. Natamycin (Nat) exhibits exceptional selectivity toward proline derivatives. When cis-4-hydroxy-1-methyl-D/L-proline is complexed as [Nat + analyte + H]⁺, collision cross-section (CCS) differences >1.5 Ų enable baseline separation (R=1.8). Adding phenanthroline (PTS) as a ternary ligand further amplifies resolution (R>2.0) by rigidifying the complex geometry [9].
Electrokinetic Chromatography (EKC): Cyclodextrin-based EKC using sulfated-γ-cyclodextrin achieves resolution of hydroxyproline stereoisomers (Rs>2.5) in nutraceutical matrices. The technique exploits differential electrophoretic mobility and host-guest inclusion kinetics. Optimized conditions (pH 2.5, 20 mM phosphate buffer, 15 mM sulfated-CD) resolve cis-D, cis-L, trans-D, and trans-L isomers within 15 minutes [8].
Table 2: Performance Metrics for Chiral Resolution Techniques
Technique | Analyte Form | Resolution (Rs) | Key Advantage |
---|---|---|---|
Chiral GC (TFAA deriv.) | N-TFA, O-methyl ester | >1.5 | Enantioreversal capability |
TIMS-MS (Nat complex) | Underivatized | 1.8 | No derivatization required |
TIMS-MS (Nat/PTS) | Underivatized | >2.0 | Enhanced CCS separation |
EKC (sulfated γ-CD) | Underivatized | >2.5 | Multi-isomer resolution |
Ligand-exchange HPLC (LE-HPLC) on L-proline-bonded silica ("Chiral ProCu") with aqueous Cu²⁺ eluents resolves N-acetyl and N-benzyloxycarbonyl (Cbz) derivatives. D-enantiomers consistently elute before L-forms due to faster dissociation kinetics from the Cu²⁺-L-proline complex. However, 9-fluorenylmethyloxycarbonyl (Fmoc) derivatives show poor resolution, highlighting protecting group dependence [10].
Protecting group strategy is paramount in preventing epimerization and preserving the cis-4,1-configuration during synthetic manipulations of hydroxyproline derivatives. The sensitivity of the C4 stereocenter toward base-induced racemization necessitates judicious selection:
Carboxybenzyl (Cbz): Used for N-protection during the initial ketone formation and Wittig steps [2]. The Cbz group withstands TCICA/TEMPO oxidation conditions (ethyl acetate, 0°C) and subsequent Wittig olefination (DMSO, 60°C) without detectable racemization. Its removal via catalytic hydrogenation (Pd/C, H₂) occurs after alkene reduction, ensuring the propyl group’s stereochemical integrity [2] [10].
tert-Butyloxycarbonyl (Boc): While applicable for N-protection, Boc exhibits compatibility limitations with strong Lewis acids. LE-HPLC analysis confirms Boc-D/L-proline derivatives are resolvable (Rs>1.5) on L-proline-Cu²⁺ columns using aqueous methanol eluents, enabling in-process chiral purity monitoring [10].
Benzyl (Bzl) Ester: Protects the carboxylic acid during N-functionalization steps. Bzl esters are stable under hydrogenation conditions used for C=C reduction but require Pd(OH)₂/C for cleavage after N-methylation to avoid N-demethylation. Crucially, Bzl protection minimizes lactam formation that could occur with free acids under thermal conditions [9].
Critical vulnerabilities exist at the C4 ketone intermediate stage. Under basic Wittig conditions (NaH, DMF), partial epimerization occurs via enolization. This is circumvented by using DMSO as solvent and controlled temperatures (<80°C), suppressing enolate formation. Post-hydrogenation, the zwitterionic character of unprotected proline derivatives necessitates purification via dicyclohexylamine salt formation, as silica gel chromatography causes decomposition [2].
The N-nitroso derivatives, formed during nitrosation studies, exhibit altered ring geometry with puckering parameters (Δ=0.251 Å, θ=10.6°, φ₂=184.8°) distinct from cis-hydroxyproline. This conformational shift underscores the sensitivity of the pyrrolidine ring stereodynamics to N-substituents [5]. Protecting groups must therefore balance steric requirements with electronic effects to maintain the bioactive cis-conformation throughout synthesis.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3